molecular formula C13H21N3O B3207568 3-amino-N-[2-(diethylamino)ethyl]benzamide CAS No. 104458-37-9

3-amino-N-[2-(diethylamino)ethyl]benzamide

Cat. No. B3207568
CAS RN: 104458-37-9
M. Wt: 235.33 g/mol
InChI Key: NFGFDYHTOKACDO-UHFFFAOYSA-N
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Description

3-amino-N-[2-(diethylamino)ethyl]benzamide is a biochemical used for proteomics research . It has a molecular weight of 235.33 .


Synthesis Analysis

The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .


Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .

Its InChI Code is 1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17) .

Scientific Research Applications

Cardiac Electrophysiological Activity

3-amino-N-[2-(diethylamino)ethyl]benzamide has been investigated for its cardiac electrophysiological activity. It is comparable to sematilide, a potent selective class III agent used in clinical trials, indicating its potential in treating arrhythmias (Morgan et al., 1990).

Synthesis in Green Chemistry

This compound has been synthesized efficiently in high yields, showcasing its importance in green chemistry. The synthesis involves a three-component reaction, highlighting its versatility in chemical synthesis (Sabbaghan & Hossaini, 2012).

Mass Spectrometry and Fragmentation

In mass spectrometry, derivatives of N-linked glycans prepared from this compound have been analyzed, providing insights into the fragmentation patterns of glycans, crucial for biochemical research (Harvey, 2000).

Antibacterial Activity and Computational Study

Its complex, synthesized through ion-associate reactions, has been characterized and examined for antibacterial activity. Computational studies using density functional theory also provide insights into its structural and electronic characteristics (Mostafa et al., 2023).

Neuroleptic Activity

The compound has been utilized in the synthesis of potential neuroleptics, indicating its relevance in the development of drugs for treating psychosis (Iwanami et al., 1981).

Melanoma Cytotoxicity

It has been used in the synthesis of radioiodinated benzamides, which show selective action against melanotic melanoma, suggesting its potential in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Supramolecular Chemistry

The compound has been used in the synthesis of supramolecular microtubes, demonstrating its utility in the field of materials science and nanotechnology (Frank et al., 2020).

Safety and Hazards

The safety information available indicates that it has the following hazard statements: H315, H319, H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

The complex under study was examined for antibacterial activity . This suggests that future research could explore its potential uses in treating bacterial infections.

properties

IUPAC Name

3-amino-N-[2-(diethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGFDYHTOKACDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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